

Application Notes and Protocols for CL264-Mediated Dendritic Cell Activation

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Compound of Interest		
Compound Name:	CL264	
Cat. No.:	B8104017	Get Quote

For Researchers, Scientists, and Drug Development Professionals Introduction

CL264 is a synthetic, potent, and specific agonist for Toll-like receptor 7 (TLR7). It is a 9-benzyl-8-hydroxyadenine derivative that effectively activates TLR7 in both human and mouse cells, with no significant stimulation of TLR8.[1] TLR7, an endosomal pattern recognition receptor, plays a crucial role in the innate immune response to single-stranded viral RNA. Its activation in dendritic cells (DCs), particularly plasmacytoid dendritic cells (pDCs), initiates a signaling cascade leading to the production of type I interferons (IFN- α / β) and pro-inflammatory cytokines, ultimately orchestrating a robust adaptive immune response.[1] These characteristics make **CL264** a valuable tool for in vitro and in vivo studies related to vaccine development, cancer immunotherapy, and antiviral research.

Mechanism of Action: TLR7 Signaling Pathway

Upon endosomal uptake, **CL264** binds to TLR7, triggering the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a signaling cascade that bifurcates into two main branches:

• NF-κB and AP-1 Activation: MyD88 recruits IRAK4, IRAK1, and TRAF6, leading to the activation of the IKK complex. This results in the phosphorylation and degradation of IκB, allowing the nuclear translocation of NF-κB (p50/p65). Simultaneously, this pathway





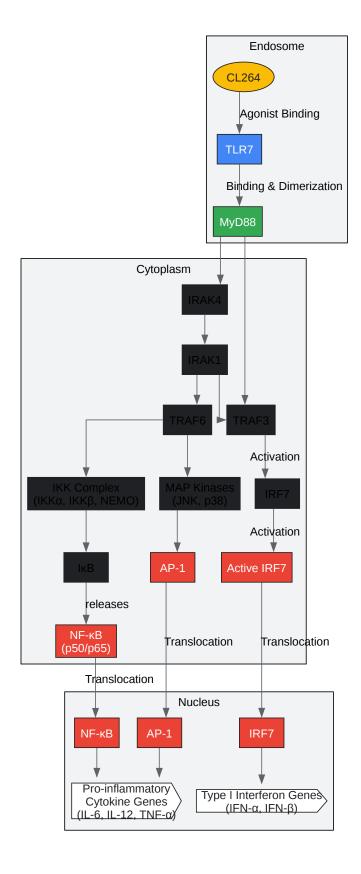


activates MAP kinases (JNK, p38), leading to the activation of the transcription factor AP-1. The activation of NF- κ B and AP-1 drives the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF- α .

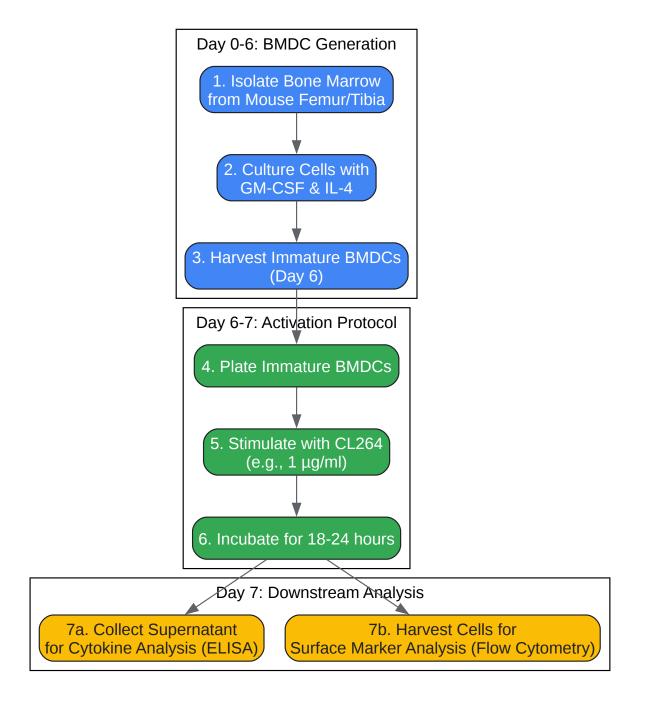
• IRF7 Activation: A complex of MyD88, IRAK4, IRAK1, IKKα, and TRAF3 is formed, which activates the Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons (IFN-α and IFN-β).[1]

The coordinated production of these cytokines and interferons leads to the maturation and activation of dendritic cells, enhancing their ability to process and present antigens to T cells.[2]









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References

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- 2. TLR7 enables cross-presentation by multiple dendritic cell subsets through a type I IFNdependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
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